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molecular formula C8H7BrN2S B1274742 4-Bromo-6-methyl-1,3-benzothiazol-2-amine CAS No. 76996-16-2

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Cat. No. B1274742
M. Wt: 243.13 g/mol
InChI Key: PBKFYZMSNJCLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380735

Procedure details

16.4 g of 2-amino-6-methylbenzothiazole was dissolved in 500 ml of chloroform. To this solution was added dropwise 16.0 g of bromine dissolved in 10 ml of chloroform at room temperature. The reaction mixture was stirred for 2 hours and then washed once with 10% aqueous sodium hydroxide solution and water, respectively. The organic layer was separated, dried with anhydrous sodium sulfate and then evaporated to obtain the title compound in the yield of 92%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:12]Br>C(Cl)(Cl)Cl>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([Br:12])[C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed once with 10% aqueous sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=CC(=C2)C)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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